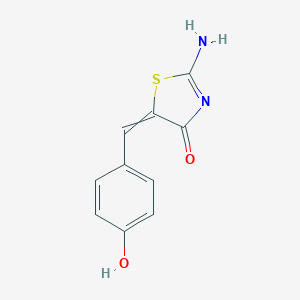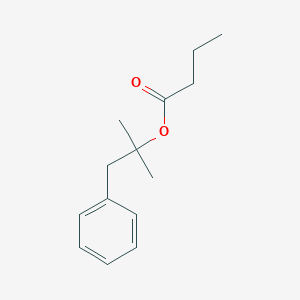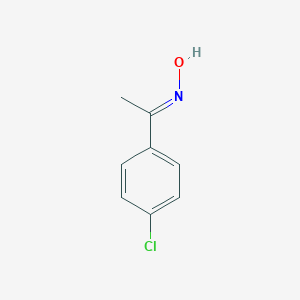
1-(4-Chlorophenyl)ethanone oxime
Overview
Description
1-(4-Chlorophenyl)ethanone oxime (CPCEO) is an organic compound belonging to the oxime class of compounds. It is a colorless, crystalline solid with a melting point of 98°C and a boiling point of 156°C. CPCEO has a variety of applications in the pharmaceutical and chemical industries, including as a substrate for the synthesis of pharmaceuticals, in the manufacture of dyes, and as a catalyst for organic reactions. It also has potential applications in biochemistry and physiology.
Scientific Research Applications
Crystallography and Molecular Structure
- The crystal structure of derivatives of 1-(4-Chlorophenyl)ethanone oxime, such as (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, has been analyzed. These studies reveal details about the compound's molecular conformation and interactions within crystal structures (Zheng, Cui, & Rao, 2014).
Molecular Docking and Potential Inhibitory Activities
- Investigations into compounds structurally related to this compound, such as 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, have included molecular docking studies. These studies suggest potential inhibitory activities against specific proteins, indicating applications in drug discovery (ShanaParveen et al., 2016).
Synthesis and Optimization for Insecticide Intermediates
- Synthesis improvements of compounds related to this compound, such as 4-Chlorophenyl cyclopropyl ketone derivatives, have been explored. These compounds are used as intermediates in the production of insecticides, demonstrating the chemical's utility in agricultural applications (Xue-yan, 2011).
Chemical Synthesis and Characterization
- Various studies focus on the synthesis and characterization of this compound derivatives. These include efforts to understand their chemical properties, structural configurations, and potential applications in creating new chemical entities (Cai et al., 2020).
Antimicrobial and Antifungal Activities
- Some derivatives of this compound have been synthesized and evaluated for antimicrobial and antifungal activities. This suggests potential applications in the development of new antimicrobial agents (Fuloria et al., 2009).
Safety and Hazards
The safety data sheet for 1-(4-Chlorophenyl)ethanone oxime suggests that it should not be inhaled and should only be used in well-ventilated areas . It also advises against eating, drinking, or smoking while handling this compound . After handling, hands should be thoroughly washed . Protective masks, gloves, and eyewear should be worn while handling this compound .
Mechanism of Action
Target of Action
Oximes in general are known to interact with various enzymes and receptors in the body, altering their function and leading to various physiological effects .
Mode of Action
The mode of action of 1-(4-Chlorophenyl)ethanone oxime involves its interaction with its targets. Oximes, such as this compound, are formed when aldehydes and ketones react with hydroxylamine . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes can influence various biochemical pathways, particularly those involving aldehydes and ketones .
Result of Action
Oximes in general can have various effects depending on their specific structure and the targets they interact with .
Properties
IUPAC Name |
(NE)-N-[1-(4-chlorophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXTWDXRCMICEQ-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601288031 | |
| Record name | (1E)-1-(4-Chlorophenyl)ethanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54582-24-0, 1956-39-4 | |
| Record name | (1E)-1-(4-Chlorophenyl)ethanone oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54582-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC57600 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1E)-1-(4-Chlorophenyl)ethanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601288031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



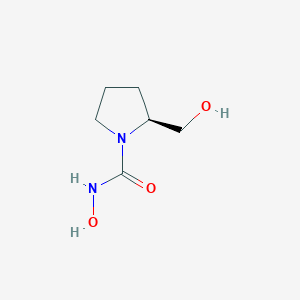
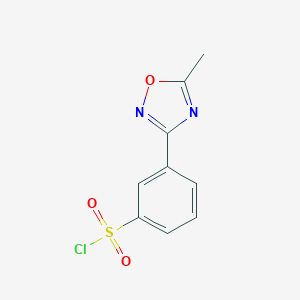
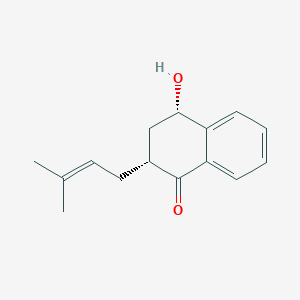

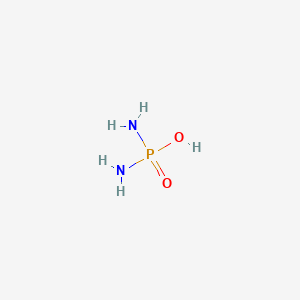

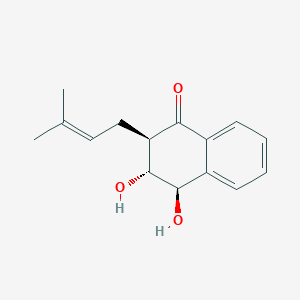
![7-Allylbicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride](/img/structure/B157353.png)


